molecular formula C20H15N3O2S B2393981 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile CAS No. 373374-80-2

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Cat. No. B2393981
CAS RN: 373374-80-2
M. Wt: 361.42
InChI Key: ZYKWKWZPDQBRJK-XNTDXEJSSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, also known as BDTA, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. BDTA belongs to the family of acrylonitrile derivatives and has been found to exhibit promising activity against various diseases.

Mechanism of Action

The mechanism of action of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is not fully understood. However, it has been proposed that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile exerts its therapeutic effects by modulating various signaling pathways. (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been found to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and phosphatases. (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Physiologically, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been found to reduce tumor growth, inflammation, and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for in vitro and in vivo studies. (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is its low solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile. One potential application of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is in the treatment of cancer. Further studies are needed to determine the efficacy of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile in different types of cancer and to elucidate its mechanism of action. Additionally, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the safety and efficacy of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile in these conditions. Finally, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory disorders. Further studies are needed to determine the optimal dose and duration of treatment for these conditions.

Synthesis Methods

The synthesis of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves the reaction of 2-aminothiazole with 4-(benzo[d][1,3]dioxol-5-yl)acetaldehyde in the presence of a base. The resulting intermediate is then reacted with o-toluidine and acrylonitrile to obtain the final product.

Scientific Research Applications

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been extensively studied for its therapeutic potential. It has been found to exhibit activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-4-2-3-5-16(13)22-10-15(9-21)20-23-17(11-26-20)14-6-7-18-19(8-14)25-12-24-18/h2-8,10-11,22H,12H2,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKWKWZPDQBRJK-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

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